molecular formula C7H7BrO B1630418 4-(Bromomethyl)phenol CAS No. 55909-73-4

4-(Bromomethyl)phenol

Cat. No. B1630418
CAS RN: 55909-73-4
M. Wt: 187.03 g/mol
InChI Key: MKNQNPYGAQGARI-UHFFFAOYSA-N
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Patent
US04564694

Procedure details

Dried bromine gas (Br2) was blown through a mixed solution of 33 g of p-hydroxybenzyl alcohol ##STR133## and 900 ml of benzene for 2 hours while cooling the solution with ice water. Thereafter, the solution was stirred for 2 hours, and then distilled to obtain p-hydroxybenzyl bromide ##STR134## The boiling point of this compound was 125°-126° C./15 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH:3]1[C:8]([CH2:9]O)=[CH:7][CH:6]=[C:5]([OH:11])[CH:4]=1>C1C=CC=CC=1>[OH:11][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
C1=CC(=CC=C1CO)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
900 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Thereafter, the solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.